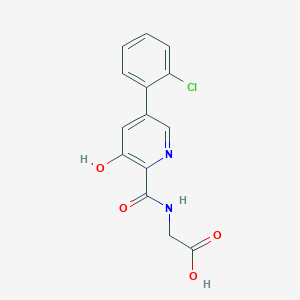
2-(5-(2-Chlorophenyl)-3-hydroxypicolinamido)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-(2-Chlorophenyl)-3-hydroxypicolinamido)acetic acid is a synthetic organic compound characterized by its unique structure, which includes a chlorinated phenyl group, a hydroxypicolinamido moiety, and an acetic acid functional group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(2-Chlorophenyl)-3-hydroxypicolinamido)acetic acid typically involves multiple steps:
Formation of the Picolinamide Intermediate: The initial step involves the synthesis of 5-(2-Chlorophenyl)-3-hydroxypicolinamide. This can be achieved through the reaction of 2-chlorobenzaldehyde with hydroxylamine to form the corresponding oxime, followed by cyclization with acetic anhydride to yield the picolinamide intermediate.
Amidation Reaction: The picolinamide intermediate is then reacted with chloroacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, precise control of reaction conditions (temperature, pH, solvent choice), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the picolinamide moiety can undergo oxidation to form a ketone.
Reduction: The carbonyl group in the acetic acid moiety can be reduced to an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like ammonia (NH₃) or sodium thiolate (NaS⁻) under basic conditions.
Major Products
Oxidation: Formation of 2-(5-(2-Chlorophenyl)-3-oxopicolinamido)acetic acid.
Reduction: Formation of 2-(5-(2-Chlorophenyl)-3-hydroxypicolinamido)ethanol.
Substitution: Formation of derivatives such as 2-(5-(2-Aminophenyl)-3-hydroxypicolinamido)acetic acid.
Scientific Research Applications
Chemistry
In chemistry, 2-(5-(2-Chlorophenyl)-3-hydroxypicolinamido)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its structural features suggest it may interact with specific biological targets, making it useful in the development of new pharmaceuticals.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Preliminary studies indicate it may have anti-inflammatory or anticancer properties, although further research is needed to confirm these activities.
Industry
In industrial applications, this compound can be used in the development of new materials or as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(5-(2-Chlorophenyl)-3-hydroxypicolinamido)acetic acid involves its interaction with specific molecular targets. The hydroxypicolinamido moiety may bind to metal ions or enzymes, altering their activity. The chlorophenyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-(2-Bromophenyl)-3-hydroxypicolinamido)acetic acid
- 2-(5-(2-Fluorophenyl)-3-hydroxypicolinamido)acetic acid
- 2-(5-(2-Methylphenyl)-3-hydroxypicolinamido)acetic acid
Uniqueness
Compared to its analogs, 2-(5-(2-Chlorophenyl)-3-hydroxypicolinamido)acetic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in halogen bonding, potentially enhancing the compound’s binding affinity to biological targets.
Conclusion
This compound is a compound of significant interest in various scientific fields. Its unique structure and reactivity make it a valuable intermediate in organic synthesis, while its potential biological activities warrant further investigation for therapeutic applications.
Properties
Molecular Formula |
C14H11ClN2O4 |
|---|---|
Molecular Weight |
306.70 g/mol |
IUPAC Name |
2-[[5-(2-chlorophenyl)-3-hydroxypyridine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C14H11ClN2O4/c15-10-4-2-1-3-9(10)8-5-11(18)13(16-6-8)14(21)17-7-12(19)20/h1-6,18H,7H2,(H,17,21)(H,19,20) |
InChI Key |
ULLZYMRNGQLQCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(N=C2)C(=O)NCC(=O)O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



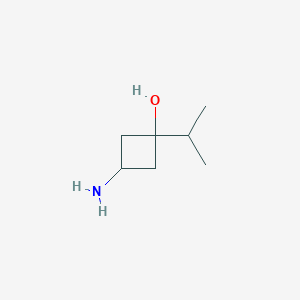
![2-(3-Azabicyclo[3.2.1]octan-8-yl)ethan-1-ol](/img/structure/B12822609.png)
![tert-Butyl (1R,5R)-1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12822612.png)
![tert-butyl N-[4-(bromomethyl)pyridin-2-yl]-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B12822616.png)
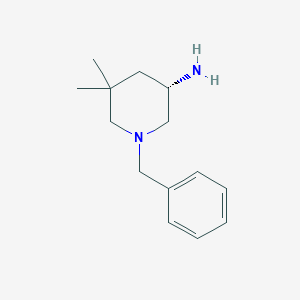
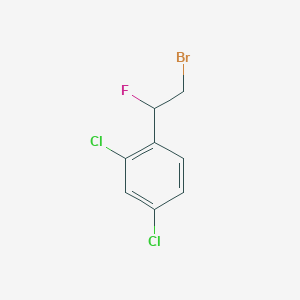
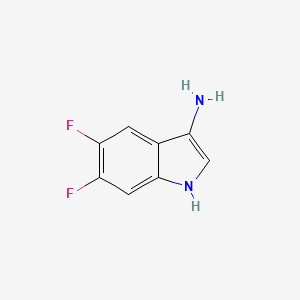
![(9S)-7-[(4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12822641.png)
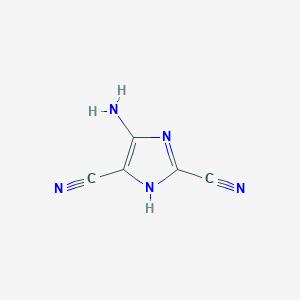
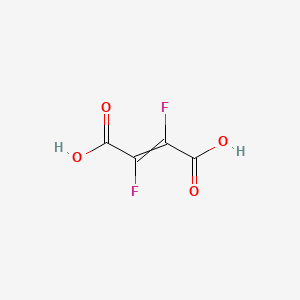
![5,17-Dihydroxy-18-(1-hydroxypropan-2-yl)-4,8,12,15-tetramethylbicyclo[13.3.0]octadeca-3,8,12,17-tetraen-16-one](/img/structure/B12822666.png)
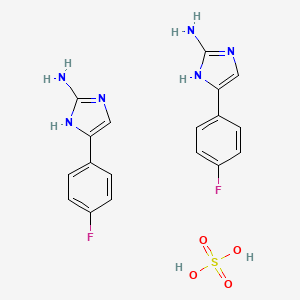
![rel-Methyl 3-(2-((4-(trifluoromethoxy)phenyl)amino)-1-((1R,5R)-3,3,5-trimethylcyclohexyl)-1H-benzo[d]imidazol-5-yl)propanoate](/img/structure/B12822674.png)
